3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine
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Overview
Description
3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is a complex heterocyclic compound that features both piperidine and pyrazoloazepine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine typically involves multi-step processes that include cyclization and functionalization reactions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazoloazepine ring system. The piperidine moiety is then introduced through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines .
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]azepine: A similar compound with a different substitution pattern.
Piperidine derivatives: Compounds that share the piperidine moiety but differ in other structural aspects.
Uniqueness
3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine is unique due to its specific combination of piperidine and pyrazoloazepine rings. This unique structure may confer distinct pharmacological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-17-8-5-10(6-9-17)12-11-4-2-3-7-14-13(11)16-15-12/h10H,2-9H2,1H3,(H2,14,15,16) |
InChI Key |
QBTKVTGSQVOKGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
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